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In Vitro Diverse clinical Enteric 92% inhibited at  66% inhibited at <16 [1]
Susceptibility Bacilli (Piperacillin- <16 pg/ml pug/ml

nonsusceptible)
In Vivo Murine K. pneumoniae (SHV-1 + ED~50~: 28 ED~50~: 58 mg/kg [2]
Infection Model SHV-5, Class A & ESBL) mgl/kg
In Vivo Murine S. enterica serovar ED~50~: 45 ED~50~: 152 mglkg [2]
Infection Model Typhimurium (CTX-M-5, mglkg

Class A ESBL)
In Vivo Murine E. coli (TEM-1, Class A) ED~50~: 13 ED~50~: 11 mg/kg [2]
Infection Model mg/kg (Equivalent efficacy)

Key Experimental Protocols

The data supporting these comparisons were generated using standardized and rigorous methodologies.
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¢ In Vitro Susceptibility Testing (MIC Determination)

o Method: Broth microdilution method as recommended by the Clinical and Laboratory
Standards Institute (CLSI) [1].

o Strains: Clinical isolates and isogenic laboratory strains expressing various p-lactamases from
the Wyeth Research culture collection [1].

o BLI-489 Dosing: The optimal testing methodology used a fixed concentration of 4 pg/mL of
BLI-489 combined with piperacillin, which was determined to most accurately identify
susceptible and resistant isolates without overpredicting resistance [1].

 In Vivo Efficacy Studies (Murine Infection Model)

o Infection Model: Female CD-1 mice were infected via intraperitoneal injection with bacterial
cells suspended in mucin to create an acute lethal systemic infection [2].

o Dosing Regimen: Test compounds were administered subcutaneously, prepared as piperacillin
alone or combined with a B-lactamase inhibitor at various ratios. For definitive studies, an 8:1
ratio of piperacillin to BLI-489 was selected as it provided maximal enhancement of
piperacillin's efficacy with the smallest amount of inhibitor [2].

o Endpoint: The median effective dose (ED~50~) was calculated from 7-day survival data using
probit analysis. All animal procedures were approved by an institutional Animal Care and Use
Committee [2].

Mechanism of Action and Inhibitor Profile

The following diagram illustrates the mechanism by which BLI-489 protects [(-lactam antibiotics from

hydrolysis.
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BL1-489 belongs to the bicyclic 6-methylidene penem class of inhibitors [1]. Its key advantage lies in its

broader spectrum of inhibition compared to classical inhibitors like tazobactam, clavulanic acid, and

sulbactam.

o Target B-Lactamases: BLI-489 is a potent inhibitor of class A (including ESBLSs), class C (AmpC),
and class D B-lactamases [1] [2].

¢ Limitation of Older Inhibitors: Classical inhibitors are primarily effective against class A enzymes
but lack significant activity against class C (AmpC) and many class D enzymes, which are
increasingly prevalent in clinical settings [1] [3].

e Mechanism: It acts as a suicide substrate, forming a stable, irreversible complex with the (3-
lactamase enzyme, thereby permanently preventing the enzyme from hydrolyzing the co-
administered B-lactam antibiotic [3].

Research Implications and Context

¢ Overcoming Current Limitations: The enhanced activity of piperacillin-BLI-489 against ESBL and
AmpC producers addresses a critical weakness of existing B-lactam/(-lactamase inhibitor
combinations [1] [4].
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e A Carbapenem-Sparing Agent: At the time of its profiling, BLI-489 was presented as a promising
candidate to combat resistant infections, potentially reducing reliance on carbapenems, which are
often last-resort antibiotics [1] [2]. This helps preserve the effectiveness of carbapenems in the face of
rising carbapenem-resistant strains.

Need Custom Synthesis?
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References

1. Establishment of In Vitro Susceptibility Testing ... [pmc.ncbi.nlm.nih.gov]

2. Efficacy of Piperacillin Combined with the Penem 3 ... [pmc.ncbi.nim.nih.gov]
3. Beta-Lactamase Inhibitors - an overview [sciencedirect.com]

4. Extended Spectrum Beta Lactamase - an overview [sciencedirect.com]

To cite this document: Smolecule. [BLI-489 activity against ESBL producers]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b521542#bli-489-activity-against-

esbl-producers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s521542?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2630610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663108/
https://www.smolecule.com/products/s521542?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2630610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2663108/
https://www.sciencedirect.com/topics/neuroscience/beta-lactamase-inhibitors
https://www.sciencedirect.com/topics/neuroscience/extended-spectrum-beta-lactamase
https://www.smolecule.com/products/b521542#bli-489-activity-against-esbl-producers
https://www.smolecule.com/products/b521542#bli-489-activity-against-esbl-producers
https://www.smolecule.com/products/b521542#bli-489-activity-against-esbl-producers
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s521542?utm_src=pdf-bulk
https://www.smolecule.com/products/s521542?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s521542?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

